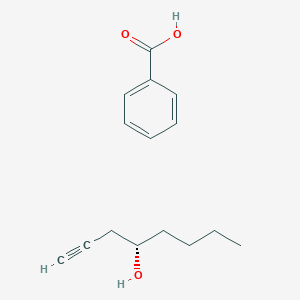

benzoic acid;(4S)-oct-1-yn-4-ol

Description

Properties

CAS No. |

61303-38-6 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzoic acid;(4S)-oct-1-yn-4-ol |

InChI |

InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9)/t8-;/m1./s1 |

InChI Key |

BIIKRAXRKFLLDB-DDWIOCJRSA-N |

Isomeric SMILES |

CCCC[C@@H](CC#C)O.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic Acid Synthesis: Benzoic acid can be synthesized through the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts.

(4S)-oct-1-yn-4-ol Synthesis: This compound can be synthesized through the enantioselective reduction of an alkyne precursor using chiral catalysts. The specific reaction conditions depend on the desired stereochemistry and the starting materials used.

Industrial Production Methods

Benzoic acid is industrially produced by the catalytic oxidation of toluene with air, using vanadium pentoxide (V2O5) or manganese and cobalt acetates as catalysts . The production of (4S)-oct-1-yn-4-ol on an industrial scale would require optimization of the enantioselective reduction process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoic acid can undergo oxidation reactions to form benzoyl peroxide or other derivatives.

Reduction: Reduction of benzoic acid can yield benzyl alcohol.

Substitution: Benzoic acid can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of aromatic compounds.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for carboxylic acids.

Substitution: Sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration reactions.

Major Products

Oxidation: Benzoyl peroxide

Reduction: Benzyl alcohol

Substitution: Nitrobenzoic acid, sulfonyl benzoic acid, halobenzoic acid

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial properties and potential use in preserving biological samples.

Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid involves its conversion to benzoyl-CoA by butyrate-CoA ligase, followed by further metabolism to hippuric acid by glycine N-acyltransferase . This pathway is crucial for its antimicrobial properties, as it disrupts microbial cell membranes and inhibits their growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Benzoic Acid Derivatives

Table 1: Comparison of Benzoic Acid and Its Derivatives

Key Findings :

- 4-Hydroxybenzoic acid exhibits higher melting point and solubility than benzoic acid due to hydrogen bonding from the hydroxyl group .

- 4-Octylbenzoic acid’s long alkyl chain reduces water solubility but enhances compatibility with non-polar matrices, making it suitable for surfactants .

- Biphenyl derivatives (e.g., CAS 42797-18-2) show increased molecular weight and thermal stability, ideal for advanced organic synthesis .

(4S)-Oct-1-yn-4-ol and Analogous Alcohols

Table 2: Comparison of (4S)-Oct-1-yn-4-ol and Related Alcohols

Key Findings :

- (4S)-Oct-1-yn-4-ol ’s alkyne group enables click chemistry applications, while its stereochemistry may affect enantioselective reactions .

- Primary alcohols (e.g., 4-Octyn-1-ol) typically exhibit higher boiling points than secondary alcohols due to stronger intermolecular forces.

- Cyclohexanol lacks an alkyne but shares similar molecular weight, demonstrating how functional groups dictate reactivity and physical properties.

Benzoic Acid Derivatives

- 4-(Thiazolidinone)benzoic acid (SS4, CAS N/A): Synthesized via condensation of 4-[(dimethylamino)benzylidene]aminobenzoic acid with mercaptoacetic acid, yielding antimicrobial agents .

(4S)-Oct-1-yn-4-ol

- Limited synthesis data is available, but its alkyne moiety suggests utility in Sonogashira couplings or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.